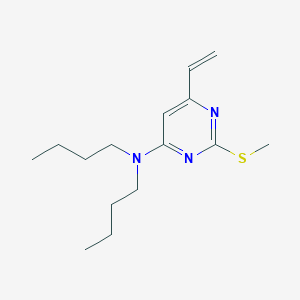

N,N-Dibutyl-6-ethenyl-2-(methylsulfanyl)pyrimidin-4-amine

Description

N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with dibutylamine, methylthio, and vinyl groups

Properties

CAS No. |

823220-74-2 |

|---|---|

Molecular Formula |

C15H25N3S |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N,N-dibutyl-6-ethenyl-2-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C15H25N3S/c1-5-8-10-18(11-9-6-2)14-12-13(7-3)16-15(17-14)19-4/h7,12H,3,5-6,8-11H2,1-2,4H3 |

InChI Key |

NURFCCXSLCXSIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=NC(=NC(=C1)C=C)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dibutylamine, methylthio, and vinyl groups through nucleophilic substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The dibutylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Various nucleophiles, solvents like dichloromethane or ethanol

Major Products:

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Ethyl-substituted pyrimidine

Substitution: Nucleophile-substituted pyrimidine derivatives

Scientific Research Applications

N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and vinyl groups can influence its binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

- N,N-Dibutyl-2-(methylthio)-4-aminopyrimidine

- N,N-Dibutyl-2-(methylthio)-6-ethylpyrimidin-4-amine

- N,N-Dibutyl-2-(methylthio)-6-phenylpyrimidin-4-amine

Comparison: N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine is unique due to the presence of the vinyl group, which can undergo additional chemical modifications compared to its analogs

Biological Activity

N,N-Dibutyl-6-ethenyl-2-(methylsulfanyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, notable for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Dibutyl groups : Contributing to its lipophilicity.

- Methylsulfanyl group : This functional group may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N4S |

| Molecular Weight | 250.36 g/mol |

| Solubility | Soluble in organic solvents |

Research indicates that this compound interacts with specific molecular targets within biological systems, potentially influencing cellular processes related to growth and metabolism. The exact mechanisms remain under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in critical biological pathways.

Pharmacological Studies

- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains. For example, it showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary research indicates that this compound may have anticancer effects. A study evaluated its cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability, indicating potential as a chemotherapeutic agent.

- Enzyme Inhibition : Interaction studies revealed that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound demonstrated promising antimicrobial activity, particularly against gram-positive bacteria.

Case Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (0, 10, 25, 50 µM):

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.